molecular formula C12H8BrCl2NO2S B12450826 4-bromo-N-(2,3-dichlorophenyl)benzenesulfonamide CAS No. 349404-72-4

4-bromo-N-(2,3-dichlorophenyl)benzenesulfonamide

Cat. No.: B12450826
CAS No.: 349404-72-4
M. Wt: 381.1 g/mol
InChI Key: VUHFEDUNPSHGPV-UHFFFAOYSA-N
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Description

4-bromo-N-(2,3-dichlorophenyl)benzenesulfonamide is an organic compound with the molecular formula C12H8BrCl2NO2S It is a sulfonamide derivative, characterized by the presence of bromine, chlorine, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2,3-dichlorophenyl)benzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with 2,3-dichloroaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2,3-dichlorophenyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted sulfonamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-bromo-N-(2,3-dichlorophenyl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial infections due to its sulfonamide moiety.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe or inhibitor in biochemical assays to study enzyme functions or signaling pathways.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2,3-dichlorophenyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, sulfonamides typically act by inhibiting bacterial enzymes involved in folate synthesis, thereby preventing bacterial growth. The bromine and chlorine atoms may enhance the compound’s binding affinity to its molecular targets, increasing its potency.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-(2,3-dichlorophenyl)benzenesulfonamide is unique due to the specific positioning of the bromine and chlorine atoms, which can influence its reactivity and binding properties. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs.

Properties

CAS No.

349404-72-4

Molecular Formula

C12H8BrCl2NO2S

Molecular Weight

381.1 g/mol

IUPAC Name

4-bromo-N-(2,3-dichlorophenyl)benzenesulfonamide

InChI

InChI=1S/C12H8BrCl2NO2S/c13-8-4-6-9(7-5-8)19(17,18)16-11-3-1-2-10(14)12(11)15/h1-7,16H

InChI Key

VUHFEDUNPSHGPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NS(=O)(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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